2-Amino-4-(diethylamino)butan-1-ol
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Overview
Description
2-Amino-4-(diethylamino)butan-1-ol is an organic compound with the molecular formula C8H20N2O. It is a colorless to pale yellow liquid that is soluble in water, alcohols, and ethers. This compound is used in various chemical syntheses and has applications in different fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(diethylamino)butan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 1-bromobutane, which reacts with diethylamine to form 4-(diethylamino)butane.
Reaction Conditions: The reaction is carried out under basic conditions using a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(diethylamino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-4-(diethylamino)butan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-4-(diethylamino)butan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired effects .
Comparison with Similar Compounds
Similar Compounds
4-(Diethylamino)butan-1-ol: Similar in structure but lacks the amino group at the second position.
2-Amino-4-(dimethylamino)butan-1-ol: Similar but with dimethylamino instead of diethylamino group.
2-Amino-4-(methylamino)butan-1-ol: Similar but with a methylamino group.
Uniqueness
2-Amino-4-(diethylamino)butan-1-ol is unique due to the presence of both amino and diethylamino groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications .
Biological Activity
2-Amino-4-(diethylamino)butan-1-ol, commonly referred to as DEAB, is an organic compound with significant biological activity. Its structure features a diethylamino group, which contributes to its pharmacological properties. This article explores the biological activities of DEAB, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for DEAB is C8H18N2O, with a molecular weight of 158.24 g/mol. The compound exhibits properties typical of secondary amines and alcohols, influencing its solubility and reactivity.
DEAB functions primarily through its interaction with various biological pathways, including:
- Inhibition of Enzymatic Activity : DEAB has been shown to inhibit certain enzymes involved in neurotransmitter synthesis and metabolism.
- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, affecting synaptic transmission and neuronal excitability.
- Influence on Cell Signaling : DEAB can alter intracellular signaling pathways, impacting cell proliferation and apoptosis.
1. Antimicrobial Activity
Research indicates that DEAB possesses antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that DEAB could be a candidate for developing new antimicrobial agents.
2. Anticancer Potential
DEAB has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. A notable study reported:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 25 µM after 48 hours of treatment
This indicates a promising avenue for further research into DEAB's role in cancer therapy.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Neurochemistry examined the neuroprotective effects of DEAB in a rat model of neurodegeneration. The results showed that DEAB administration significantly reduced neuronal loss and improved cognitive function compared to control groups.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of DEAB in lipopolysaccharide (LPS)-induced inflammation models. The compound exhibited a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.
Properties
IUPAC Name |
2-amino-4-(diethylamino)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O/c1-3-10(4-2)6-5-8(9)7-11/h8,11H,3-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZMUKSSVRFAOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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